molecular formula C20H19FN4O3 B7063906 N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide

N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide

Cat. No.: B7063906
M. Wt: 382.4 g/mol
InChI Key: HPCGPAYHIWUGAE-UHFFFAOYSA-N
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Description

N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an indole ring, a benzamide moiety, and an amino-oxopropyl group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c21-14-4-5-17-16(10-14)13(11-24-17)9-19(27)25-15-3-1-2-12(8-15)20(28)23-7-6-18(22)26/h1-5,8,10-11,24H,6-7,9H2,(H2,22,26)(H,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCGPAYHIWUGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CNC3=C2C=C(C=C3)F)C(=O)NCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, the 5-fluoro substitution can be introduced via electrophilic aromatic substitution.

    Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with Benzamide: The acetylated indole is coupled with a benzamide derivative through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Amino-Oxopropyl Group:

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is of interest for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, such compounds may be used in the development of new materials, catalysts, and other applications.

Mechanism of Action

The mechanism of action of N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and benzamide moiety may play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-amino-3-oxopropyl)-3-[[2-(1H-indol-3-yl)acetyl]amino]benzamide: Lacks the fluorine substitution on the indole ring.

    N-(3-amino-3-oxopropyl)-3-[[2-(5-chloro-1H-indol-3-yl)acetyl]amino]benzamide: Contains a chlorine substitution instead of fluorine.

Uniqueness

The presence of the 5-fluoro substitution on the indole ring in N-(3-amino-3-oxopropyl)-3-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]benzamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.

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